molecular formula C24H30Cl2N2O4 B4026422 N,N'-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide]

N,N'-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide]

Cat. No.: B4026422
M. Wt: 481.4 g/mol
InChI Key: GTYROFSDIAKYLM-UHFFFAOYSA-N
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Description

N,N’-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide] is a synthetic organic compound characterized by its unique structure, which includes two 4-chloro-2-methylphenoxy groups linked by a butane-1,4-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide] typically involves the reaction of 4-chloro-2-methylphenol with butane-1,4-diamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N’-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-butane-1,4-diylbis(bromoacetamide)
  • N,N’-1,4-Butanediylbis(2,6-dimethoxybenzamide)

Uniqueness

N,N’-butane-1,4-diylbis[2-(4-chloro-2-methylphenoxy)propanamide] is unique due to the presence of 4-chloro-2-methylphenoxy groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-[2-(4-chloro-2-methylphenoxy)propanoylamino]butyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2N2O4/c1-15-13-19(25)7-9-21(15)31-17(3)23(29)27-11-5-6-12-28-24(30)18(4)32-22-10-8-20(26)14-16(22)2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYROFSDIAKYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCCNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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